ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate (ECPC) is a chemical compound that has been studied extensively due to its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods. ECPC has been shown to have a mechanism of action that involves binding to specific receptors in the body, leading to various biochemical and physiological effects.
Wirkmechanismus
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been shown to have a mechanism of action that involves binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and proliferation. Binding to this receptor leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. Additionally, it has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also limitations to the use of ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate in lab experiments. One limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand its mechanism of action and how it interacts with the sigma-1 receptor. Furthermore, there is a need for more studies on its potential use in cancer therapy. Finally, more research is needed to understand its long-term effects and potential side effects in animal models and humans.
Conclusion
In conclusion, ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective and anti-inflammatory effects, and it has been studied for its potential use in the treatment of various diseases. While there are advantages and limitations to its use in lab experiments, it remains a useful tool for studying the function of the sigma-1 receptor and for investigating its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential uses in the future.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been used extensively in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
ethyl 4-(cyclopentylcarbamoyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-2-19-13(18)16-9-7-15(8-10-16)12(17)14-11-5-3-4-6-11/h11H,2-10H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLWXQFRAMZSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.